molecular formula C6H13ClN2O2 B1416846 N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride CAS No. 1173375-89-7

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride

Cat. No.: B1416846
CAS No.: 1173375-89-7
M. Wt: 180.63 g/mol
InChI Key: XMFMKAXTVFGLPP-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C6H12N2O2·HCl and a molecular weight of 180.63

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride typically involves the reaction of oxolane derivatives with ethanimidamide precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride is unique due to its specific combination of oxolane and ethanimidamide structures, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(8-9)4-5-2-1-3-10-5;/h5,9H,1-4H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFMKAXTVFGLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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